molecular formula C34H32N2O8 B14862036 Cannabisin M

Cannabisin M

Cat. No.: B14862036
M. Wt: 596.6 g/mol
InChI Key: YJZSVAMKJBSVAX-OFIDKDFJSA-N
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Description

Cannabisin M is a lignanamide compound isolated from the seeds of Cannabis sativa LThis compound has been studied for its potential antioxidant and acetylcholinesterase inhibitory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cannabisin M involves the extraction of hemp seeds followed by purification processes. The extraction is typically performed using organic solvents such as ethanol or methanol. The crude extract is then subjected to chromatographic techniques to isolate this compound .

Industrial Production Methods

Industrial production of this compound is still in its nascent stages. The primary method involves large-scale extraction from hemp seeds, followed by purification using advanced chromatographic techniques. The development of more efficient and sustainable extraction methods is an ongoing area of research .

Chemical Reactions Analysis

Types of Reactions

Cannabisin M undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .

Scientific Research Applications

Cannabisin M has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study lignanamide chemistry and its reactivity.

    Biology: Studied for its potential antioxidant and acetylcholinesterase inhibitory activities, which may have implications in neuroprotection and anti-aging research.

    Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases and as an anti-inflammatory agent.

Mechanism of Action

Cannabisin M exerts its effects primarily through its antioxidant and acetylcholinesterase inhibitory activities. The compound interacts with molecular targets such as reactive oxygen species and acetylcholinesterase enzymes. By scavenging free radicals and inhibiting acetylcholinesterase, this compound helps in reducing oxidative stress and improving cholinergic function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific antioxidant and acetylcholinesterase inhibitory activities. While other lignanamides also exhibit these properties, this compound has shown higher potency in some studies, making it a compound of interest for further research .

Properties

Molecular Formula

C34H32N2O8

Molecular Weight

596.6 g/mol

IUPAC Name

(2R,3S)-2-(3,4-dihydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-6-[(E)-3-[2-(4-hydroxyphenyl)ethylamino]-3-oxoprop-1-enyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide

InChI

InChI=1S/C34H32N2O8/c37-25-8-1-21(2-9-25)15-17-35-31(41)14-6-23-5-13-29-30(19-23)44-33(32(43-29)24-7-12-27(39)28(40)20-24)34(42)36-18-16-22-3-10-26(38)11-4-22/h1-14,19-20,32-33,37-40H,15-18H2,(H,35,41)(H,36,42)/b14-6+/t32-,33+/m1/s1

InChI Key

YJZSVAMKJBSVAX-OFIDKDFJSA-N

Isomeric SMILES

C1=CC(=CC=C1CCNC(=O)/C=C/C2=CC3=C(C=C2)O[C@@H]([C@H](O3)C(=O)NCCC4=CC=C(C=C4)O)C5=CC(=C(C=C5)O)O)O

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C=CC2=CC3=C(C=C2)OC(C(O3)C(=O)NCCC4=CC=C(C=C4)O)C5=CC(=C(C=C5)O)O)O

Origin of Product

United States

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